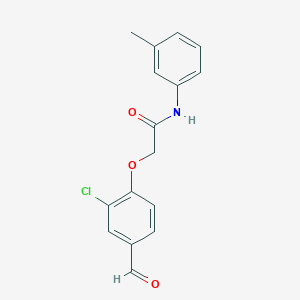
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide, also known as CFMAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CFMAC belongs to the class of amide compounds and is synthesized through a multi-step process involving various reagents and solvents.
作用機序
The exact mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. This compound also inhibits the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. This compound has also been shown to reduce fever in animal models of fever. In addition, this compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has several advantages for lab experiments, including its ability to inhibit inflammation and cancer cell growth, as well as its ease of synthesis. However, there are also some limitations to using this compound in lab experiments, such as its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. In addition, the development of new synthesis methods for this compound could lead to the production of more potent and effective derivatives of the compound.
合成法
The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide involves a multi-step process that begins with the reaction of 2-chloro-4-formylphenol with 3-methylaniline in the presence of a base to form this compound. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and for a specific time. The product is then purified through various techniques, such as recrystallization or column chromatography, to obtain a pure form of this compound.
科学的研究の応用
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic properties in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been investigated for its potential use as an anti-cancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.
特性
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-3-2-4-13(7-11)18-16(20)10-21-15-6-5-12(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOPLVRRCDWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

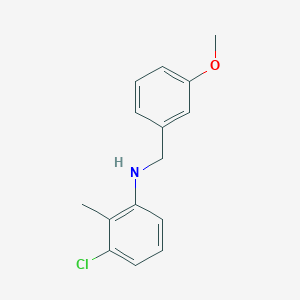

![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)
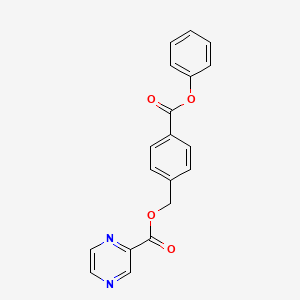
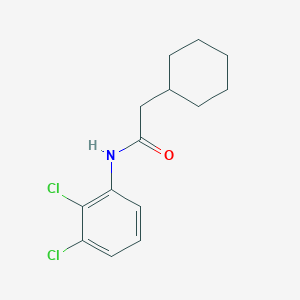
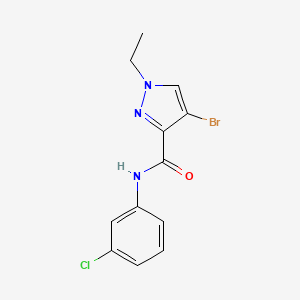
![3-[(3-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5885051.png)
![5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5885056.png)
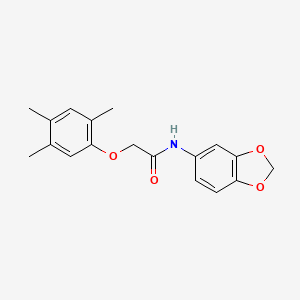

![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)

